2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol
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Overview
Description
2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenol group substituted with two methoxy groups and a morpholin-4-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C. The reaction proceeds through nucleophilic substitution, where the morpholine group replaces a hydrogen atom on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine group can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of the morpholin-4-ylmethyl group.
2,6-Dimethoxy-4-(morpholin-4-ylmethyl)phenol: Another similar compound with slight variations in the substituents
Uniqueness
2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol is unique due to its combination of methoxy and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
105699-70-5 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO4/c1-16-11-7-10(8-12(17-2)13(11)15)9-14-3-5-18-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
InChI Key |
GHRQLCWKXJFIGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCOCC2 |
Origin of Product |
United States |
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